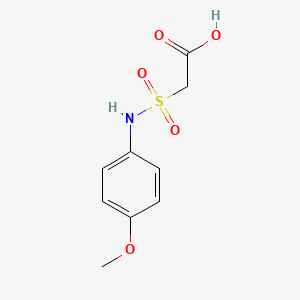

4-Methoxyanilinosulfonyl acetic acid

Description

4-Methoxyanilinosulfonyl acetic acid is a sulfonamide derivative characterized by a methoxy-substituted aniline group linked to an acetic acid moiety via a sulfonyl bridge. Its structure comprises a 4-methoxyphenylamine (4-methoxyaniline) group connected to a sulfonyl group (–SO₂–), which is further bonded to the α-carbon of acetic acid. The sulfonamide group enhances stability and bioavailability, while the methoxy substituent influences electronic and steric properties, modulating reactivity and binding affinity .

Properties

Molecular Formula |

C9H11NO5S |

|---|---|

Molecular Weight |

245.25 g/mol |

IUPAC Name |

2-[(4-methoxyphenyl)sulfamoyl]acetic acid |

InChI |

InChI=1S/C9H11NO5S/c1-15-8-4-2-7(3-5-8)10-16(13,14)6-9(11)12/h2-5,10H,6H2,1H3,(H,11,12) |

InChI Key |

CZBZVNAILADCIC-UHFFFAOYSA-N |

Canonical SMILES |

COC1=CC=C(C=C1)NS(=O)(=O)CC(=O)O |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional similarities of 4-methoxyanilinosulfonyl acetic acid to other acetic acid derivatives are critical for understanding its unique properties. Below is a comparative analysis of key analogs:

4-(Methylsulfonyl)phenylacetic Acid

- Structure : Features a methylsulfonyl group (–SO₂CH₃) attached to the phenyl ring, directly linked to acetic acid.

- Molecular Formula : C₉H₁₀O₄S (MW: 214.24 g/mol).

- Key Differences: Lacks the anilinosulfonyl bridge; the sulfonyl group is bonded to the phenyl ring instead of an amine.

- Applications : Used as a reference impurity in the synthesis of etoricoxib (a COX-2 inhibitor), highlighting its relevance in NSAID quality control .

- Research Findings: Exhibits higher thermal stability compared to this compound due to the absence of the labile N–H bond in the sulfonamide group .

4-Methoxyphenylacetic Acid (Homoanisic Acid)

- Structure : Methoxy-substituted phenyl group attached to acetic acid without a sulfonamide linkage.

- Molecular Formula : C₉H₁₀O₃ (MW: 166.17 g/mol).

- Key Differences : Simpler structure lacking the sulfonyl group; reduced acidity (pKa ~4.7) compared to sulfonamide derivatives.

- Applications : Intermediate in fragrance synthesis and agrochemicals. Used in studying microbial acetic acid production pathways .

- Research Findings : Shows lower membrane permeability in bacterial models than sulfonamide analogs due to reduced polarity .

(4-Methoxyphenylselenyl)acetic Acid

- Structure : Selenium analog with a –Se– bridge replacing the sulfonyl group.

- Molecular Formula : C₉H₁₀O₃Se (MW: 261.14 g/mol).

- Key Differences : Selenium’s larger atomic radius and lower electronegativity alter redox reactivity and bond stability.

- Applications : Investigated in antioxidant and anticancer research due to selenium’s radical-scavenging properties .

- Research Findings : Higher cytotoxicity in cancer cell lines compared to sulfur analogs, attributed to selenium’s pro-oxidant effects .

2-(4-Hydroxy-3-Methoxyphenyl)acetic Acid

- Structure : Hydroxy and methoxy substituents on the phenyl ring; lacks sulfonamide.

- Molecular Formula : C₉H₁₀O₄ (MW: 182.18 g/mol).

- Key Differences: Presence of a phenolic –OH group increases acidity (pKa ~2.8) and hydrogen-bonding capacity.

- Applications : Metabolite in lignin degradation; precursor in vanillin synthesis .

- Research Findings: Demonstrates higher solubility in aqueous media than this compound, favoring biological applications .

Data Table: Comparative Overview

| Compound | Molecular Formula | Molecular Weight (g/mol) | Key Functional Groups | pKa | Applications |

|---|---|---|---|---|---|

| This compound | C₉H₁₁NO₅S | 245.25 | Sulfonamide, methoxy, acetic acid | ~3.2 | Pharmaceutical intermediates |

| 4-(Methylsulfonyl)phenylacetic acid | C₉H₁₀O₄S | 214.24 | Methylsulfonyl, acetic acid | ~1.9 | NSAID impurity standard |

| 4-Methoxyphenylacetic acid | C₉H₁₀O₃ | 166.17 | Methoxy, acetic acid | ~4.7 | Fragrance synthesis, agrochemicals |

| (4-Methoxyphenylselenyl)acetic acid | C₉H₁₀O₃Se | 261.14 | Selenyl, methoxy, acetic acid | ~2.5 | Antioxidant research |

| 2-(4-Hydroxy-3-methoxyphenyl)acetic acid | C₉H₁₀O₄ | 182.18 | Phenolic –OH, methoxy, acetic acid | ~2.8 | Lignin metabolite, vanillin precursor |

Key Research Insights

- Sulfonamide vs. Selenyl Analogs: Sulfonamide derivatives like this compound exhibit superior hydrolytic stability compared to selenium-containing analogs, making them preferable for drug development .

- Role of Methoxy Substituents : The methoxy group in all compared compounds enhances lipophilicity, influencing membrane penetration and target binding. However, its position (para vs. ortho) modulates steric effects and electronic distribution .

- Acidity and Solubility: Sulfonamide and phenolic –OH groups significantly lower pKa values, increasing water solubility and bioavailability compared to non-ionizable analogs like 4-methoxyphenylacetic acid .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.